molecular formula C6H7ClIN3 B11839615 6-Iodopicolinimidamide hydrochloride CAS No. 1179362-13-0

6-Iodopicolinimidamide hydrochloride

Cat. No.: B11839615
CAS No.: 1179362-13-0
M. Wt: 283.50 g/mol
InChI Key: DTMZDBTYJYVJMX-UHFFFAOYSA-N
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Description

6-Iodopicolinimidamide hydrochloride is a hydrochloride salt of a pyridine-derived compound featuring an iodine substituent at the 6-position of the pyridine ring and an amidine group at the 2-position. The molecular formula is inferred to be C₆H₇ClIN₃ (molecular weight: 283.497 g/mol), identical to its 3-iodo isomer but differing in substituent placement .

Properties

CAS No.

1179362-13-0

Molecular Formula

C6H7ClIN3

Molecular Weight

283.50 g/mol

IUPAC Name

6-iodopyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6IN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H

InChI Key

DTMZDBTYJYVJMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)I)C(=N)N.Cl

Origin of Product

United States

Biological Activity

6-Iodopicolinimidamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

6-Iodopicolinimidamide hydrochloride is derived from the modification of picolinamide, which is a derivative of pyridine. The introduction of iodine at the 6-position enhances its lipophilicity and may influence its biological activity. The synthesis typically involves:

  • Starting Material : Picolinamide
  • Reagents : Iodine or iodinating agents
  • Solvent : Organic solvents such as DMF or DMSO
  • Reaction Conditions : Controlled temperature and time to optimize yield

The biological activity of 6-Iodopicolinimidamide hydrochloride has been studied in various contexts, particularly its antiviral and anticancer properties. The compound appears to exert its effects through several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have shown significant antiviral activity against viruses like HIV and influenza by interfering with viral replication processes .
  • Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that 6-Iodopicolinimidamide hydrochloride may induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators.

Antiviral Activity

A study on structurally related compounds indicated that halogenated derivatives exhibited varying degrees of antiviral activity, with iodine-containing compounds demonstrating superior efficacy against HIV-1 . The half-maximal inhibitory concentration (IC50) values for these compounds ranged significantly, suggesting a structure-activity relationship that favors halogenation.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
6-IodopicolinimidamideTBDTBDTBD
5-Halo-6-alkoxy derivatives0.49 - 3.0319.39 - 16.065.30 - 39.5

Cytotoxicity Studies

Cytotoxicity evaluations against various cell lines (e.g., A549) have shown that while some derivatives exhibit low cytotoxicity, others can be significantly harmful at higher concentrations . The selectivity index is crucial for determining the therapeutic window.

Future Directions in Research

Given the promising preliminary data, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of 6-Iodopicolinimidamide hydrochloride.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound induces cytotoxicity or inhibits viral replication.
  • Clinical Trials : To evaluate safety and efficacy in human subjects, potentially leading to new therapeutic options for viral infections or cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 3-Iodopicolinimidamide Hydrochloride

The 3-iodo isomer shares the molecular formula C₆H₇ClIN₃ but positions iodine at the pyridine’s 3-position instead of 6. Key differences include:

  • Steric Environment : The 6-position iodine in the target compound may create distinct steric hindrance compared to the 3-position, affecting binding interactions in biological systems.

Substituent Variations: 6-(2-Fluorophenyl)picolinimidamide Hydrochloride

This analog replaces iodine with a 2-fluorophenyl group, resulting in the molecular formula C₁₂H₁₁ClFN₃ (approximate molecular weight: 267.69 g/mol) . Key comparisons include:

  • Aromatic Interactions : The phenyl ring enables π-π stacking, which could enhance binding to aromatic residues in proteins.

Data Table: Comparative Molecular Properties

Compound Molecular Formula Substituent (Position) Molecular Weight (g/mol) CAS Number
6-Iodopicolinimidamide HCl C₆H₇ClIN₃ Iodo (6) 283.497 Not Available
3-Iodopicolinimidamide HCl C₆H₇ClIN₃ Iodo (3) 283.497 1179362-93-6
6-(2-Fluorophenyl)picolinimidamide HCl C₁₂H₁₁ClFN₃ 2-Fluorophenyl (6) 267.69 359-83-1

Research Findings and Implications

  • Synthetic Utility : The 3-iodo isomer is cataloged in chemical databases (ChemSpider ID: 27445422), suggesting its use as a synthetic intermediate for cross-coupling reactions .
  • Biological Activity : Fluorinated analogs like 6-(2-fluorophenyl)picolinimidamide may exhibit enhanced metabolic stability due to fluorine’s electronegativity, a common strategy in drug design .
  • Stability and Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability. Substituent position (3 vs. 6) could influence crystalline packing and melting points.

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